
2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Glutathionyl-S-methylindole is a metabolite derived from the bioactivation of 3-methylindole, a compound found in tobacco smoke and a metabolite of tryptophan. This compound is known for its role in various biochemical processes and its potential toxicological effects, particularly in the respiratory tract .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Glutathionyl-S-methylindole typically involves the bioactivation of 3-methylindole in the presence of glutathione. This process is mediated by cytochrome P450 enzymes, particularly CYP2A13, which catalyze the formation of glutathione adducts . The reaction conditions often include NADPH and glutathione in a fortified microsomal reaction system .
Industrial Production Methods: Techniques such as the Bartoli reaction and Heck coupling reaction are commonly used in the synthesis of indole derivatives .
化学反応の分析
Types of Reactions: 3-Glutathionyl-S-methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the bioactivation of 3-methylindole, which involves dehydrogenation or epoxidation of the indole ring .
Common Reagents and Conditions: The formation of 3-Glutathionyl-S-methylindole requires the presence of NADPH and glutathione. The reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2A13 .
Major Products: The major products formed from the bioactivation of 3-methylindole include 3-Glutathionyl-S-methylindole, 3-methyl-2-glutathionyl-S-indole, indole-3-carbinol, and 3-methyloxindole .
科学的研究の応用
3-Glutathionyl-S-methylindole has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the bioactivation and metabolism of 3-methylindole, a known respiratory tract toxicant . The compound is also used in toxicological studies to understand the mechanisms of toxicity and the role of cytochrome P450 enzymes in the bioactivation process .
作用機序
The mechanism of action of 3-Glutathionyl-S-methylindole involves its formation through the bioactivation of 3-methylindole by cytochrome P450 enzymes. The compound acts as a substrate and a mechanism-based inactivator of CYP2A13, leading to the formation of reactive metabolites that can cause cellular damage . The molecular targets and pathways involved include the dehydrogenation and epoxidation pathways mediated by CYP2A13 .
類似化合物との比較
- 3-Methylindole
- 3-Methyl-2-glutathionyl-S-indole
- Indole-3-carbinol
- 3-Methyloxindole
Comparison: 3-Glutathionyl-S-methylindole is unique due to its specific formation through the bioactivation of 3-methylindole and its role as a mechanism-based inactivator of CYP2A13 . Unlike other similar compounds, it forms specific glutathione adducts that are crucial for studying the bioactivation and toxicity of 3-methylindole .
特性
分子式 |
C19H24N4O6S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
2-amino-5-[[1-[carboxymethyl(1H-indol-3-yl)amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H24N4O6S/c1-30-10-14(22-16(24)7-6-12(20)19(28)29)18(27)23(9-17(25)26)15-8-21-13-5-3-2-4-11(13)15/h2-5,8,12,14,21H,6-7,9-10,20H2,1H3,(H,22,24)(H,25,26)(H,28,29) |
InChIキー |
RCGWMDKQQCLMSA-UHFFFAOYSA-N |
正規SMILES |
CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


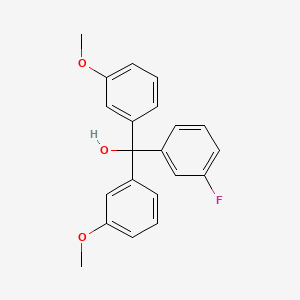
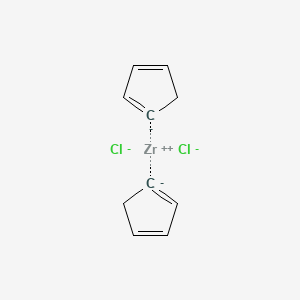
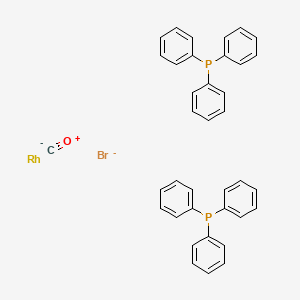

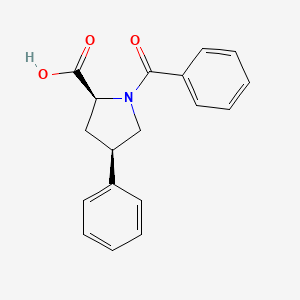
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
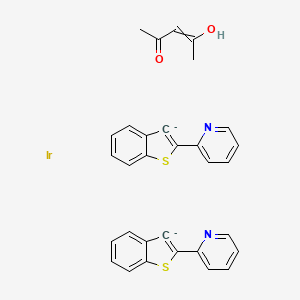
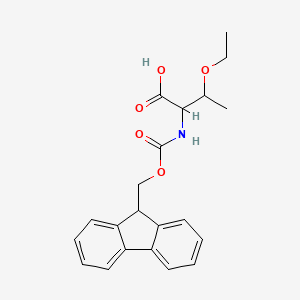
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
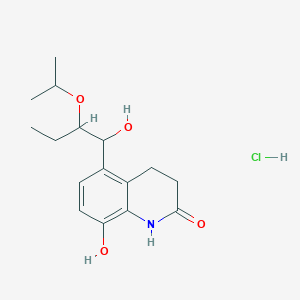
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)

